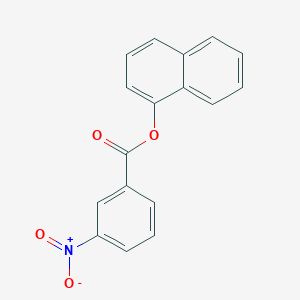
Naphthalen-1-yl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 3-nitrobenzoate, also known as NNB, is a chemical compound that has gained significant attention in the field of scientific research due to its versatile properties and potential applications. NNB is a yellow crystalline powder that is commonly used as a reagent in organic synthesis, and its unique chemical structure makes it an ideal candidate for various biochemical and physiological studies. In
Wirkmechanismus
Naphthalen-1-yl 3-nitrobenzoate has been shown to interact with various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the activity of these enzymes, which can have implications for various physiological processes. Naphthalen-1-yl 3-nitrobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Naphthalen-1-yl 3-nitrobenzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Naphthalen-1-yl 3-nitrobenzoate has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, which can have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its versatility and ease of synthesis. Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods and can be used as a reagent in various organic synthesis reactions. Another advantage is its unique chemical structure, which makes it an ideal candidate for studying various biochemical and physiological processes. However, one limitation of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its potential toxicity, which can have implications for its use in vivo. Therefore, it is important to use appropriate safety measures and conduct thorough toxicity studies before using Naphthalen-1-yl 3-nitrobenzoate in vivo.
Zukünftige Richtungen
There are various future directions for the study of Naphthalen-1-yl 3-nitrobenzoate, including its potential use in photodynamic therapy and its role in the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of Naphthalen-1-yl 3-nitrobenzoate and its potential interactions with various enzymes and proteins. Furthermore, studies are needed to explore the potential toxicity of Naphthalen-1-yl 3-nitrobenzoate and its implications for its use in vivo. Overall, Naphthalen-1-yl 3-nitrobenzoate has significant potential for various scientific research applications and warrants further investigation.
Synthesemethoden
Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods, including the reaction of 1-naphthol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. Another common method involves the reaction of 1-naphthol with 3-nitrobenzoyl bromide in the presence of a base such as triethylamine. The yield of Naphthalen-1-yl 3-nitrobenzoate can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 3-nitrobenzoate has been widely used as a reagent in organic synthesis, specifically in the preparation of various compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. In addition, Naphthalen-1-yl 3-nitrobenzoate has been used as a fluorescent probe for detecting the presence of metal ions, such as copper and zinc. Naphthalen-1-yl 3-nitrobenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
5221-75-0 |
|---|---|
Produktname |
Naphthalen-1-yl 3-nitrobenzoate |
Molekularformel |
C17H11NO4 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
naphthalen-1-yl 3-nitrobenzoate |
InChI |
InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI-Schlüssel |
HCOVQZMTFULNHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




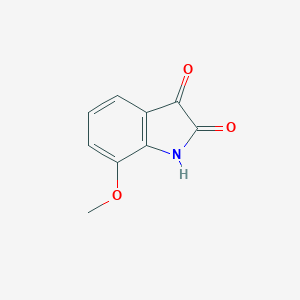

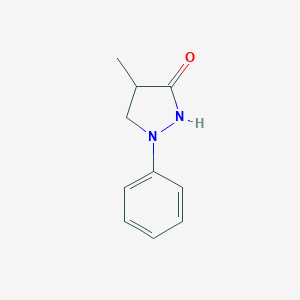
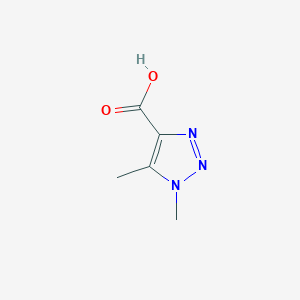
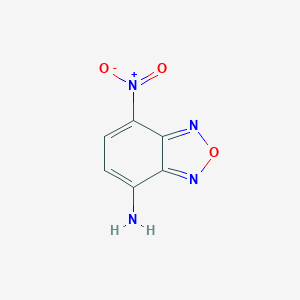
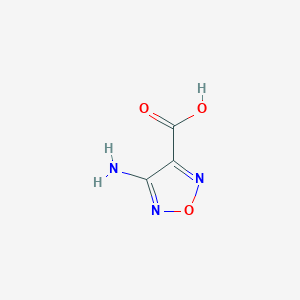
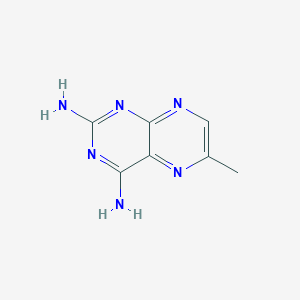



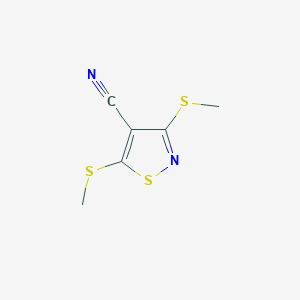

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)